

2,4-Difluoro-3-hydroxybenzoic acid CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Difluoro-3-hydroxybenzoic acid

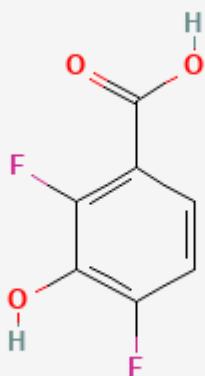
Cat. No.: B1280719

[Get Quote](#)

An In-depth Technical Guide to **2,4-Difluoro-3-hydroxybenzoic Acid**

Introduction

2,4-Difluoro-3-hydroxybenzoic acid is a fluorinated aromatic carboxylic acid that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique substitution pattern, featuring two fluorine atoms and a hydroxyl group on the benzene ring, imparts specific electronic and steric properties that are valuable in drug design and development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in the field of drug development. The compound is notably recognized as a key intermediate in the production of novel antibacterial agents.[\[1\]](#)


Core Chemical Information

The fundamental properties of **2,4-Difluoro-3-hydroxybenzoic acid** are summarized in the table below, providing a quick reference for researchers.

Property	Value	Reference
CAS Number	91659-08-4	[2] [3] [4]
Molecular Formula	C ₇ H ₄ F ₂ O ₃	[4] [5]
Molecular Weight	174.10 g/mol	[2] [4]
Canonical SMILES	C1=CC(=C(C(=C1C(=O)O)F)O)F	[5]
InChI Key	AYDXPNZXVSSJRD-UHFFFAOYSA-N	[5]
Purity	Typically ≥95%	[2]

Molecular Structure

The 2D molecular structure of **2,4-Difluoro-3-hydroxybenzoic acid** is depicted below, illustrating the arrangement of the carboxyl, hydroxyl, and fluorine functional groups on the benzene ring.

Figure 1. 2D Structure of **2,4-Difluoro-3-hydroxybenzoic acid**.

Synthesis Protocol

A documented method for the preparation of **2,4-Difluoro-3-hydroxybenzoic acid** involves a multi-step synthesis starting from 3,4,5-trifluoronitrobenzene.[\[1\]](#) This process is outlined below and visualized in the accompanying workflow diagram.

Experimental Workflow for Synthesis

[Click to download full resolution via product page](#)

Figure 2. Synthesis workflow for **2,4-Difluoro-3-hydroxybenzoic acid**.

Detailed Methodologies

The synthesis involves the following key steps as described in patent CN101020628A[\[1\]](#):

- **Methylation:** 3,4,5-Trifluoronitrobenzene is reacted with sodium methoxide in anhydrous methanol. The molar ratio of 3,4,5-trifluoronitrobenzene to sodium methoxide is optimally between 1:1.05 and 1:1.3. The reaction is carried out at a temperature ranging from room temperature to the reflux temperature of the solvent.
- **Reduction:** The resulting 2,6-Difluoro-4-nitroanisole is reduced to form 3,5-Difluoro-4-anisidine.
- **Bromination:** The amine group in 3,5-Difluoro-4-anisidine directs the bromination to yield 3,5-Difluoro-2-bromo-4-anisidine.
- **Deamination:** The amino group is removed via a deamination reaction, typically using hypophosphorous acid. The reaction temperature is maintained between 0°C and 80°C. This step yields 3-Bromo-2,6-difluoroanisole.
- **Cyanation:** The bromo-substituted compound undergoes cyanation using cuprous cyanide in an aprotic polar solvent like DMF. The molar ratio of the bromoanisole to cuprous cyanide is between 1:1.1 and 1:2.0. The reaction is heated to a temperature between 80°C and 150°C for 2 to 5 hours.

- Hydrolysis and Demethylation: The final step involves the hydrolysis of the nitrile group to a carboxylic acid and the demethylation of the methoxy group to a hydroxyl group. This is achieved by heating the compound in a hydrobromic acid solution at a temperature between 90°C and 140°C.

Applications in Drug Development

2,4-Difluoro-3-hydroxybenzoic acid is a valuable intermediate in the pharmaceutical industry, primarily for the synthesis of fluoroquinolone antibiotics.^[6]

- Antibacterial Agents: It is a key starting material for the preparation of novel antibacterial drugs such as Garenoxacin.^[1] Fluoroquinolones are a class of broad-spectrum antibiotics that play a critical role in treating various bacterial infections.
- 3-Quinolinecarboxylic Acid Derivatives: The compound is utilized in the synthesis of various 3-quinolinecarboxylic acid derivatives, which are known for their potent antimicrobial activities against both Gram-positive and Gram-negative bacteria.^[6]

Biological Activity Context

While specific studies on the biological activity of **2,4-Difluoro-3-hydroxybenzoic acid** itself are not widely published, the broader class of hydroxybenzoic acids and their derivatives are known to exhibit a range of biological effects. These include antimicrobial, anti-inflammatory, and antioxidant properties.^{[7][8]} The presence of fluorine atoms in the molecule can significantly enhance metabolic stability and binding affinity to target proteins, a common strategy in modern drug design.

Spectral Data and Characterization

The structural confirmation of **2,4-Difluoro-3-hydroxybenzoic acid** and its intermediates is typically performed using a combination of spectroscopic techniques. While a comprehensive public database of spectra for this specific compound is not readily available, standard characterization would involve:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR to determine the proton and carbon framework of the molecule.

- Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups such as O-H (hydroxyl and carboxyl), C=O (carboxyl), and C-F bonds.
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.[3]

For instance, the characterization of a related isomer, 3,4-difluoro-2-hydroxybenzoic acid, involved ¹H-NMR and IR spectroscopy to confirm its structure.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 2. 2,4-difluoro-3-hydroxybenzoic acid | CymitQuimica [cymitquimica.com]
- 3. 91659-08-4|2,4-Difluoro-3-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 4. 91659-08-4 CAS MSDS (2,4-Difluoro-3-hydroxybenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. PubChemLite - 2,4-difluoro-3-hydroxybenzoic acid (C7H4F2O3) [pubchemlite.lcsb.uni.lu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. 3,4-DIFLUORO-2-HYDROXYBENZOIC ACID | 189283-51-0 [chemicalbook.com]
- To cite this document: BenchChem. [2,4-Difluoro-3-hydroxybenzoic acid CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1280719#2-4-difluoro-3-hydroxybenzoic-acid-cas-number-and-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com